(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine
Description
(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine is a secondary amine featuring a 2-methylpropyl (iso-butyl) group and a para-methylsulfanyl-substituted benzyl moiety. Key structural attributes include:
- Molecular Formula: Likely C₁₂H₁₉NS (inferred from similar compounds in and ).
- Functional Groups: A thioether (methylsulfanyl) group at the para position of the benzyl ring and a branched alkyl chain (iso-butyl) on the amine nitrogen.
The compound’s synthesis likely involves alkylation of 4-(methylsulfanyl)benzylamine with 2-methylpropyl halides or reductive amination of appropriate aldehydes/ketones. Applications are speculative but may align with pesticidal or pharmaceutical intermediates, given structural similarities to Fenpropimorph metabolites ().
Properties
IUPAC Name |
2-methyl-N-[(4-methylsulfanylphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS/c1-10(2)8-13-9-11-4-6-12(14-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHPRNZFNHHXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with 2-methylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines.
Substitution: Tertiary amines.
Scientific Research Applications
(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications | Reference |
|---|---|---|---|---|---|
| (2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine (Target Compound) | C₁₂H₁₉NS | ~209.35 | -NH-(iso-butyl), -SMe (para) | Potential pesticidal intermediate | Inferred |
| {[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine | C₁₁H₁₇NS | 195.32 | -NH-(isopropyl), -SMe (para) | Commercial availability (2 suppliers) | |
| Methyl-(2-methyl-2-phenyl-propyl)-amine | C₁₁H₁₇N | 163.26 | -NH-(methyl), -Ph (aromatic) | Lower polarity; synthetic route studied | |
| BF 421-6 ([3-(4-tert-butylphenyl)-2-methylpropyl]bis(2-hydroxypropyl)amine) | C₂₀H₃₆N₂O₂ | 336.52 | -NH-(bis-hydroxypropyl), -t-Bu (para) | Fenpropimorph metabolite; increased H-bonding | |
| BF 421-7 (3-(4-tert-butylphenyl)-2-methylpropylamine) | C₁₇H₂₉NO | 271.42 | -NH-(hydroxypropyl), -t-Bu (para) | Hydrophilic due to -OH group |
Functional Group and Reactivity Analysis
- Thioether vs. Hydroxyl Groups : The target compound’s methylsulfanyl group enhances hydrophobicity compared to BF 421-6/7’s hydroxylated derivatives. This difference impacts solubility (logP) and metabolic pathways; hydroxyl groups facilitate conjugation (e.g., glucuronidation), whereas thioethers may oxidize to sulfoxides/sulfones under oxidative conditions .
- Conversely, the tert-butyl group in BF 421-6/7 provides strong electron-donating effects and steric shielding, possibly stabilizing the molecule against enzymatic degradation .
Biological Activity
(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine is a compound of interest in pharmacological research due to its potential biological activities. This article examines its biological effects, including mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
- Chemical Formula : C13H21NS
- CAS Number : 43190380
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its interaction with specific biological targets.
- Acetylcholinesterase Inhibition : Research indicates that derivatives of this compound may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. In vitro studies have shown that compounds with similar structures can exhibit significant AChE inhibition, which is relevant for conditions like Alzheimer's disease .
- Cholinergic Activity : The cholinergic system plays a vital role in cognitive functions. Compounds that inhibit AChE can enhance cholinergic signaling, potentially leading to improved memory and learning capabilities.
In Vitro Studies
A study evaluating thiazolidin-4-ones, which share structural similarities with this compound, demonstrated effective AChE inhibition with IC50 values ranging from 3.11 μM to 55.36 μM depending on the specific isoform and tissue type examined . This suggests that similar compounds could exhibit promising cholinesterase inhibitory activity.
Case Studies
- Alzheimer's Disease Models : In models simulating Alzheimer's disease, compounds that inhibit AChE have shown potential in ameliorating cognitive deficits. This aligns with the proposed action of this compound as a candidate for further exploration in neurodegenerative conditions.
- Pharmacokinetics : The pharmacokinetic profile of related compounds indicates favorable absorption and distribution characteristics, suggesting that this compound could be effectively utilized in therapeutic contexts.
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
